1-Chloro-3-fluorobenzene
CAS No.: 625-98-9
Cat. No.: VC21254346
Molecular Formula: C6H4ClF
Molecular Weight: 130.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 625-98-9 |
---|---|
Molecular Formula | C6H4ClF |
Molecular Weight | 130.55 g/mol |
IUPAC Name | 1-chloro-3-fluorobenzene |
Standard InChI | InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H |
Standard InChI Key | VZHJIJZEOCBKRA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)F |
Canonical SMILES | C1=CC(=CC(=C1)Cl)F |
Introduction
Chemical Identity and Structural Information
1-Chloro-3-fluorobenzene (CAS No. 625-98-9) is a mono-substituted benzene derivative containing both chlorine and fluorine atoms at positions 1 and 3 of the benzene ring, respectively. It belongs to the broader class of halogenated aromatic hydrocarbons, which are extensively used in organic synthesis.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect different naming conventions and structural perspectives.
Parameter | Information |
---|---|
IUPAC Name | 1-Chloro-3-fluorobenzene |
Common Synonyms | 3-Chlorofluorobenzene, m-Chlorofluorobenzene, meta-fluorochlorobenzene |
CAS Registry Number | 625-98-9 |
MDL Number | MFCD00000569 |
Reaxys Registry Number | 2039303 |
PubChem Substance ID | 87565738 |
EINECS | 210-919-0 |
The compound can also be found listed as m-Fluorochlorobenzene, 1-fluoro-3-chlorobenzene, and Benzene, 1-chloro-3-fluoro-, depending on the database or supplier catalog being consulted .
Molecular Structure
1-Chloro-3-fluorobenzene consists of a benzene ring with chlorine and fluorine atoms attached at the meta position relative to each other. This structural arrangement influences its chemical reactivity patterns.
Structural Parameter | Value |
---|---|
Molecular Formula | C₆H₄ClF |
Molecular Weight | 130.547 g/mol |
Exact Mass | 129.998550 |
LogP | 2.42 |
Physical and Chemical Properties
Physical Properties
1-Chloro-3-fluorobenzene exists as a colorless to light yellow clear liquid at room temperature. Its physical properties are summarized in the following table:
These physical properties influence the handling, storage, and application considerations for this compound in various laboratory and industrial settings.
Chemical Reactivity
The reactivity of 1-Chloro-3-fluorobenzene is primarily influenced by the presence of two electron-withdrawing halogen substituents on the aromatic ring. These halogens activate the ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution reactions relative to benzene itself.
Research has shown that when in radical cation form, 1-chloro-3-fluorobenzene undergoes specific reactions with nucleophiles like ammonia, demonstrating characteristic reactivity patterns for nucleophilic aromatic substitution . The positioning of the chlorine and fluorine atoms at the meta position relative to each other creates an interesting electronic distribution that influences reaction regioselectivity.
Synthesis and Production
Synthetic Routes
Multiple synthetic pathways can be employed to produce 1-Chloro-3-fluorobenzene. One documented route involves the synthesis from 2-Chloro-6-fluorobenzaldehyde, as noted in chemical synthesis databases . Although the complete details of this synthetic pathway aren't fully described in the available search results, it represents one of the established methods for obtaining this compound.
The literature suggests at least two synthetic routes for the preparation of 1-Chloro-3-fluorobenzene, highlighting its accessibility through different chemical transformations .
Related Research in Synthetic Chemistry
Research by U.N. Rao, J. Maguire, and E. Biehl published in ARKIVOC (2004) investigated the "Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes," which includes work relevant to compounds like 1-Chloro-3-fluorobenzene . This research contributes to understanding how halogenated benzenes participate in benzyne chemistry, which is valuable for developing new synthetic methodologies.
Additionally, studies on "Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity" (J. Am. Chem. Soc., 2004) provide insights into mechanistic aspects of reactions involving halogenated aromatic compounds .
Applications and Uses
Laboratory Applications
1-Chloro-3-fluorobenzene is primarily utilized as a laboratory chemical in various organic synthesis procedures. Its unique structural features make it valuable in research settings for the preparation of more complex molecules .
Industrial and Pharmaceutical Applications
The compound serves as an important intermediate in both medicinal chemistry and liquid crystal technology . Its role in these fields stems from its ability to introduce both chlorine and fluorine functionalities into more complex molecular architectures.
In pharmaceutical development, halogenated aromatics like 1-Chloro-3-fluorobenzene can serve as building blocks for drug candidates, where the halogens may enhance binding affinity, metabolic stability, or membrane permeability of the final compounds.
Hazard Classification | Details |
---|---|
Signal Word | Danger |
Symbol/Pictogram | GHS02, GHS07 |
Hazard Statements | H225: Highly flammable liquid and vapor H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Hazard Codes | F: Flammable; Xi: Irritant |
Risk Phrases | R11; R36/37/38 |
UN Number | UN 1993 |
Hazard Class | 3 |
Packing Group | II |
Precautionary Statements | Details |
---|---|
Prevention | P210: Keep away from heat/sparks/open flames/hot surfaces - No smoking P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection |
Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower |
Storage | P403+P235: Store in a well-ventilated place. Keep cool |
Disposal | P501: Dispose of contents/container to an approved waste disposal plant |
The 2024 safety data sheet recommends handling this compound in accordance with good industrial hygiene and safety practices .
Personal Protective Equipment
When handling 1-Chloro-3-fluorobenzene, appropriate personal protective equipment (PPE) should be used:
-
Eyeshields or faceshields
-
Full-face respirator (US) or type ABEK (EN14387) respirator filter
-
Protective gloves
Research Findings and Chemical Significance
Reaction Mechanisms in Organic Chemistry
Research published in the Journal of the American Chemical Society has examined the reactivity patterns of dihalobenzene radical cations with ammonia in the gas phase, providing insights into nucleophilic aromatic substitution mechanisms. This work by Thölmann D and Gruetzmacher HF (1991) contributes to fundamental understanding of how compounds like 1-Chloro-3-fluorobenzene behave in certain reaction conditions .
Role in Benzyne Chemistry
The involvement of halogenated benzenes in benzyne chemistry has been specifically studied, with research focusing on the "Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes" (U.N. Rao et al., 2004) . This research area is significant for developing new methodologies in organic synthesis, particularly for constructing complex aromatic systems.
Spectroscopic Identification
The compound is listed in the SDBS (AIST Spectral DB) with the reference number 4175, indicating that standard spectroscopic data is available for its identification and characterization . This spectroscopic information is valuable for researchers working with this compound in analytical contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume